molecular formula C6H11NO B3195552 4-Methyl-piperidin-3-one CAS No. 914220-45-4

4-Methyl-piperidin-3-one

Cat. No.: B3195552
CAS No.: 914220-45-4
M. Wt: 113.16
InChI Key: DBNFGZAIYRBSIE-UHFFFAOYSA-N
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Description

4-Methyl-piperidin-3-one is a heterocyclic organic compound that features a six-membered ring containing one nitrogen atom and five carbon atoms. This compound is a derivative of piperidine, which is a significant building block in organic chemistry and pharmaceuticals. The presence of a methyl group at the fourth position and a ketone group at the third position makes this compound a versatile intermediate in various chemical syntheses.

Scientific Research Applications

4-Methyl-piperidin-3-one has numerous applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It is a precursor in the synthesis of drugs with analgesic, anti-inflammatory, and antipsychotic properties.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The specific mechanism of action for 4-methyl-piperidin-3-one depends on its context within a larger molecule or drug. It may act as a precursor for more complex compounds or directly interact with biological targets. Further studies are needed to elucidate its precise mechanisms .

6.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-piperidin-3-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methyl-4-piperidone with suitable reagents can yield this compound. Another method involves the hydrogenation of pyridine derivatives using catalysts such as molybdenum disulfide .

Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of pyridine derivatives. This process is carried out under high pressure and temperature conditions using catalysts like molybdenum disulfide to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-piperidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The nitrogen atom in the piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents or alkylating agents under basic conditions.

Major Products:

Comparison with Similar Compounds

    Piperidine: A parent compound with a similar structure but without the methyl and ketone groups.

    4-Methyl-piperidine: Similar structure but lacks the ketone group.

    3-Piperidone: Similar structure but lacks the methyl group.

Uniqueness: 4-Methyl-piperidin-3-one is unique due to the presence of both a methyl group and a ketone group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

IUPAC Name

4-methylpiperidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5-2-3-7-4-6(5)8/h5,7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNFGZAIYRBSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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